Cas no 902330-44-3 (8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid)

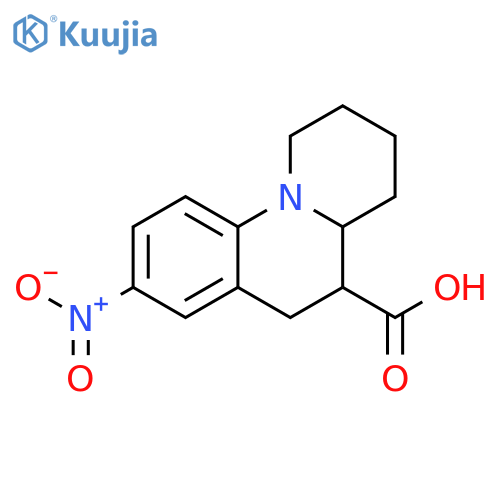

902330-44-3 structure

商品名:8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid

CAS番号:902330-44-3

MF:C14H16N2O4

メガワット:276.287843704224

MDL:MFCD06789873

CID:5242080

PubChem ID:4971630

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Benzo[c]quinolizine-5-carboxylic acid, 2,3,4,4a,5,6-hexahydro-8-nitro-

- 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid

-

- MDL: MFCD06789873

- インチ: 1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)

- InChIKey: RIKMSJBWDDECKT-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)C2N(CCCC2)C2=CC=C([N+]([O-])=O)C=C2C1

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295977-2.5g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 2.5g |

$1428.0 | 2023-09-06 | ||

| Enamine | EN300-295977-10g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 10g |

$3131.0 | 2023-09-06 | ||

| Enamine | EN300-295977-1g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 1g |

$728.0 | 2023-09-06 | ||

| Enamine | EN300-295977-0.5g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 0.5g |

$699.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035857-1g |

8-Nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 95% | 1g |

¥3031.0 | 2023-09-01 | |

| Enamine | EN300-295977-0.05g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 0.05g |

$612.0 | 2023-09-06 | ||

| Enamine | EN300-295977-5g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 5g |

$2110.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361819-2.5g |

8-Nitro-2,3,4,4a,5,6-hexahydro-1h-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 95% | 2.5g |

¥38556.00 | 2024-04-26 | |

| Enamine | EN300-295977-0.1g |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 0.1g |

$640.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361819-100mg |

8-Nitro-2,3,4,4a,5,6-hexahydro-1h-pyrido[1,2-a]quinoline-5-carboxylic acid |

902330-44-3 | 95% | 100mg |

¥16127.00 | 2024-04-26 |

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

902330-44-3 (8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 157047-98-8(Benzomalvin C)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬